3,3-Difluoroandrostane-17-ol acetate
Description
3,3-Difluoroandrostane-17-ol acetate is a fluorinated steroid derivative characterized by two fluorine atoms at the C3 position and an acetylated hydroxyl group at C16. This compound belongs to the androstane family, a class of steroids with a 19-carbon tetracyclic framework.
Properties
CAS No. |
1827-75-4 |
|---|---|
Molecular Formula |
C21H32F2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17S)-3,3-difluoro-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H32F2O2/c1-13(24)25-18-7-6-16-15-5-4-14-12-21(22,23)11-10-19(14,2)17(15)8-9-20(16,18)3/h14-18H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
BUIQHUBDLNDWCY-RBZZARIASA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(F)F)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(C4)(F)F)C)C |
Other CAS No. |
1827-75-4 |
Synonyms |
3,3-diFAO-Ac 3,3-difluoro-5alpha-androstane-17beta-ol acetate 3,3-difluoroandrostane-17-ol acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features, molecular weights, and functional attributes of 3,3-Difluoroandrostane-17-ol acetate and related compounds:
*Calculated based on analogous structures.
Key Differences in Reactivity and Bioactivity
- Fluorination Effects : The 3,3-difluoro substitution in the target compound contrasts with trifluoromethanesulfonate (OTf) and trifluoroacetyl (TFA) groups in analogs. Fluorine’s electronegativity increases polarity and may reduce oxidative metabolism compared to hydroxyl or methyl groups .
- Ester vs. Ether Groups : The 17-OAc group in this compound differs from 17-OTf () and 17-OBz (). Acetates generally exhibit slower hydrolysis rates than triflates, influencing drug half-life .
- Enzymatic Interactions : Analogs like 3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl trifluoromethanesulfonate () are designed as cytochrome P450 17A1 inhibitors, suggesting that the target compound’s difluoroacetate structure may similarly target steroidogenic enzymes but with distinct selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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